molecular formula C12H17ClN2O B570312 Bufotenine hydrochloride CAS No. 55206-22-9

Bufotenine hydrochloride

Cat. No.: B570312
CAS No.: 55206-22-9
M. Wt: 240.731
InChI Key: HFVAQLRXIRHGHX-UHFFFAOYSA-N
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Description

Bufotenine hydrochloride, also known as 5-hydroxy-N,N-dimethyltryptamine hydrochloride, is a naturally occurring tryptamine derivative. It is an alkaloid found in various species of mushrooms, plants, and toads, particularly in the skin of the Colorado River toad (Incilius alvarius). This compound is structurally related to the neurotransmitter serotonin and other psychedelics such as psilocin, 5-methoxy-N,N-dimethyltryptamine, and N,N-dimethyltryptamine .

Preparation Methods

Bufotenine hydrochloride can be synthesized through several methods. One common synthetic route involves the methylation of serotonin (5-hydroxytryptamine) using formaldehyde and a reducing agent like sodium cyanoborohydride. The reaction typically occurs in an acidic medium to facilitate the formation of the dimethylated product .

The extraction of bufotenine from natural sources, such as toad skin or certain plants, is another potential method, although it may not be as efficient as chemical synthesis .

Chemical Reactions Analysis

Bufotenine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bufotenine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Bufotenine hydrochloride is similar to other tryptamine derivatives such as:

This compound is unique in its specific receptor interactions and its natural occurrence in toad skin, which distinguishes it from other similar compounds .

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;/h3-4,7-8,13,15H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVAQLRXIRHGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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